

3,4-Difluoro U-49900 hydrochloride molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

3,4-Difluoro U-49900
hydrochloride

Cat. No.:

B15623435

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Molecular Structure and Physicochemical Properties

3,4-Difluoro U-49900 hydrochloride is a synthetic opioid classified as a utopioid.[1] It is a derivative of U-49900, where the two chlorine atoms on the benzene ring are replaced by fluorine atoms. U-49900 itself is the diethyl analogue of U-47700.[2] This compound is primarily available as an analytical reference standard for research and forensic applications.[1][3]

The key physicochemical properties of **3,4-Difluoro U-49900 hydrochloride** are summarized in the table below.



Property	Value	Reference
Formal Name	trans-3,4-difluoro-N-(2- (diethylamino)cyclohexyl)-N- methylbenzamide, monohydrochloride	[1]
CAS Number	2743078-88-6	[1]
Molecular Formula	C18H26F2N2O • HCI	[1]
Formula Weight	360.9 g/mol	[1]
Purity	≥98%	[1]
Formulation	A crystalline solid	[1]
SMILES String	FC1=C(C=CC(C(N(C) [C@@H]2CCCC[C@H]2N(CC)CC)=O)=C1)F.Cl	[1]
InChi Key GBNZRNLASA-N		[1]

Pharmacological Data

As of this writing, specific quantitative pharmacological data, such as receptor binding affinity (K_i) or functional potency (EC₅₀), for **3,4-Difluoro U-49900 hydrochloride** are not available in the public domain. However, data from structurally related analogues, U-47700 and U-49900, provide an expected pharmacological profile. These compounds are known agonists of the μ -opioid receptor (MOR).[2][4]



Compound	Receptor	Assay Type	Value	Reference
U-47700	μ-opioid	Radioligand Binding (K _i)	11.1 nM	[5]
μ-opioid	[³⁵ S]-GTPyS (EC ₅₀)	111 nM	[4]	
μ-opioid	Hot Plate Analgesia (ED50)	0.5 mg/kg (s.c., rats)	[5]	
N-desmethyl-U- 47700	μ-opioid	Radioligand Binding (K _i)	206 nM	 [5]
N,N-didesmethyl- U-47700	μ-opioid	Radioligand Binding (K _i)	4,080 nM	[5]

Note: The substitution of chlorine with fluorine can significantly alter pharmacological activity; therefore, these values should be considered indicative rather than predictive.

Experimental Protocols

Detailed methodologies are critical for the accurate characterization of novel compounds. The following sections describe standard protocols for determining opioid receptor binding affinity and in vitro metabolic stability.

Protocol: μ-Opioid Receptor Competitive Binding Assay

This protocol outlines a representative method for determining the binding affinity (K_i) of a test compound for the human μ -opioid receptor using a competitive radioligand binding assay.

Objective: To determine the inhibition constant (K_i) of **3,4-Difluoro U-49900 hydrochloride** by measuring its ability to compete with a selective radioligand for binding to the μ -opioid receptor.

Materials:

 Receptor Source: Cell membranes from a stable cell line (e.g., HEK293 or CHO) expressing the recombinant human μ-opioid receptor (MOR).



- Radioligand: [³H]-DAMGO (a selective MOR agonist) at a concentration near its K_→.
- Test Compound: **3,4-Difluoro U-49900 hydrochloride**, serially diluted.
- Non-specific Binding Control: Naloxone (a non-selective opioid antagonist) at a high concentration (e.g., 10 μM).
- Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
- Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
- Scintillation Counter and scintillation fluid.

Procedure:

- Membrane Preparation: Thaw frozen cell membranes on ice. Resuspend them in ice-cold assay buffer to a final protein concentration that yields adequate signal (e.g., 10-20 μg protein per well). Homogenize briefly if necessary.
- Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
 - Total Binding: Receptor membranes + [3H]-DAMGO + Assay Buffer.
 - Non-specific Binding: Receptor membranes + [3H]-DAMGO + 10 μM Naloxone.
 - Test Compound Competition: Receptor membranes + [³H]-DAMGO + serial dilutions of 3,4-Difluoro U-49900 hydrochloride.
- Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient duration to reach equilibrium (e.g., 60 minutes) with gentle agitation.[6]
- Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates bound from unbound radioligand.
- Washing: Wash the filters multiple times (e.g., 4 times) with ice-cold assay buffer to remove any remaining unbound radioligand.[6]



 Scintillation Counting: Place the filters into scintillation vials, add scintillation fluid, and measure radioactivity in counts per minute (CPM) using a scintillation counter.

Data Analysis:

- Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) Non-specific Binding (CPM).
- Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Determine IC₅₀: Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
- Calculate K_i : Convert the IC₅₀ value to the inhibition constant (K_i) using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_{-})$ Where [L] is the concentration of the radioligand and K_{-} is the dissociation constant of the radioligand for the receptor.[7]

Protocol: In Vitro Metabolic Stability Assay

This protocol describes a method to assess the metabolic stability of a compound using human liver microsomes (HLM), which are rich in cytochrome P450 (CYP) enzymes.[8]

Objective: To determine the rate of metabolism of **3,4-Difluoro U-49900 hydrochloride** when incubated with human liver microsomes.

Materials:

- Enzyme Source: Pooled Human Liver Microsomes (HLM).
- Test Compound: 3,4-Difluoro U-49900 hydrochloride (e.g., at 1 μΜ).
- Cofactor: NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
- Buffer: Potassium phosphate buffer (e.g., 100 mM, pH 7.4).



- Reaction Termination Solution: Ice-cold acetonitrile, optionally containing an internal standard.
- Instrumentation: LC-MS/MS for analysis.

Procedure:

- Pre-incubation: Prepare a master mix containing HLM and buffer. Pre-incubate at 37°C for 5-10 minutes to equilibrate the temperature.
- Reaction Initiation: Add the test compound to the master mix and briefly vortex. Initiate the
 metabolic reaction by adding the NADPH regenerating system. A parallel incubation without
 the NADPH regenerating system serves as a negative control.
- Time-course Sampling: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).
- Reaction Termination: Immediately add each aliquot to a tube containing ice-cold acetonitrile to stop the reaction and precipitate the microsomal proteins.
- Sample Processing: Centrifuge the terminated samples to pellet the precipitated protein.
 Transfer the supernatant for analysis.
- LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

Data Analysis:

- Calculate Percent Remaining: Determine the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
- Determine In Vitro Half-Life (t1/2): Plot the natural logarithm of the percent remaining versus time. The slope of the linear portion of this plot corresponds to the elimination rate constant (k). The half-life is calculated as: t1/2 = 0.693 / k
- Calculate Intrinsic Clearance (CLint): The intrinsic clearance can be calculated from the halflife and the incubation conditions.



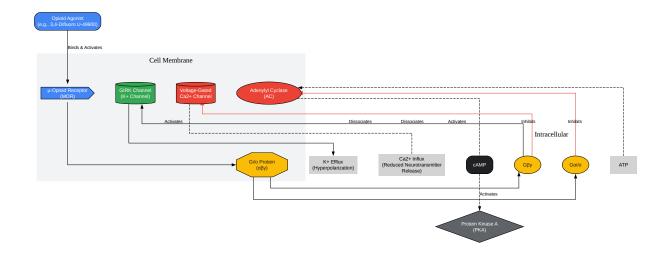
Visualizations

The following diagrams, generated using the DOT language, illustrate key biological and experimental concepts relevant to **3,4-Difluoro U-49900 hydrochloride**.

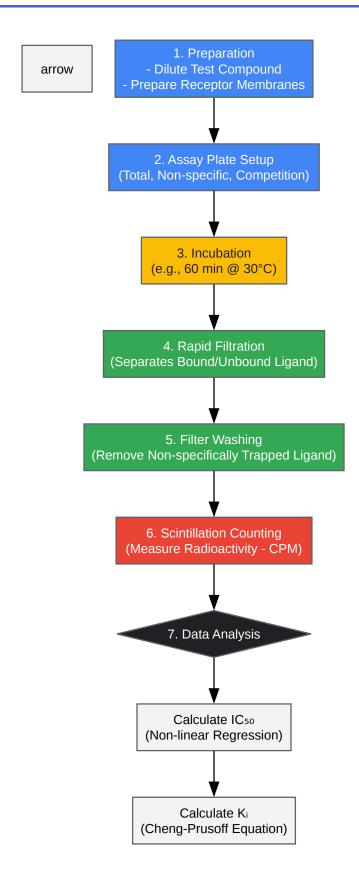
Canonical µ-Opioid Receptor Signaling Pathway

As a presumed μ -opioid receptor agonist, 3,4-Difluoro U-49900 would initiate a G-protein-mediated signaling cascade.









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